molecular formula C16H16N2O4 B5653262 2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide

2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B5653262
M. Wt: 300.31 g/mol
InChI Key: AYPNOENYAYXYCF-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyaniline and 2-methyl-3-nitrobenzoyl chloride.

    Acylation Reaction: 2-methoxyaniline undergoes an acylation reaction with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired acetamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 2-(2-methoxyphenyl)-N-(2-methyl-3-aminophenyl)acetamide.

    Oxidation: 2-(2-hydroxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may act by inhibiting the growth of bacteria through interference with their cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide
  • 2-(2-methoxyphenyl)-N-(3-nitrophenyl)acetamide
  • 2-(2-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)acetamide

Uniqueness

2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the specific positioning of the methoxy, methyl, and nitro groups on the phenyl rings

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-13(7-5-8-14(11)18(20)21)17-16(19)10-12-6-3-4-9-15(12)22-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPNOENYAYXYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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